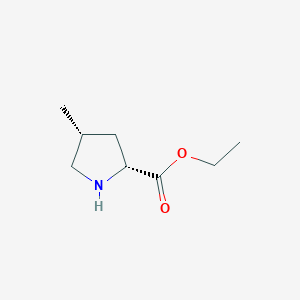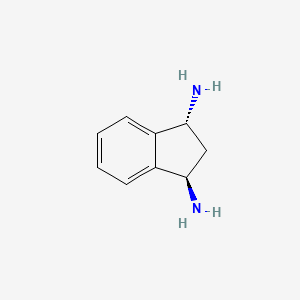
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(5-(2-ethylhexyloxy)-2-methoxy-cyanoterephthalylidene) (CN-PPV) is an acceptor molecule with low electron energy levels and electron withdrawing groups as substituents. It can be used in the formation of co-assembled ultrathin films for photoelectric applications.
Light emitting conjugated polymer.
Aplicaciones Científicas De Investigación
Patrones de dos colores
Poly(5-(2/'ethylhexyloxy)-2-methoxy-cian, también conocido como MEHPPV, se ha utilizado en la generación de películas con patrones de dos colores. Esto se logra partiendo de un solo precursor que contiene dos tipos diferentes de grupos eliminables {svg_1}. Esta aplicación tiene un uso potencial en aplicaciones de dispositivos optoelectrónicos {svg_2}.
Industrias optoelectrónica y química
Los materiales compuestos basados en MEHPPV y dióxido de titanio se utilizan en las industrias optoelectrónica y química {svg_3}. El comportamiento de los enlaces químicos en el compuesto y la influencia que ejerce un aditivo inorgánico en sus propiedades es un tema de estudio {svg_4}.
Espectroscopia infrarroja
Las propiedades físicas de los compuestos se analizan mediante espectroscopia IR (infrarroja) {svg_5}. Este método puede proporcionar datos sobre el recubrimiento funcional de un sólido, el estado de las moléculas inmovilizadas o sorbidas en la superficie de una sustancia y presentes en su masa {svg_6}.
Características vibrónicas
Los materiales compuestos orgánicos basados en MEHPPV y dióxido de titanio (TiO2) se examinan por sus características vibrónicas {svg_7}. Esto puede ser útil para resolver problemas tecnológicos existentes {svg_8}.
Alineación orbital
La alineación orbital en las interfaces MEHPPV con Au y grafito pirolítico altamente orientado (HOPG) se investigó utilizando espectroscopias de fotoemisión de rayos X y ultravioleta {svg_9}.
Procesos fotovoltaicos
Los materiales compuestos para procesos fotovoltaicos son de particular interés {svg_10}. La matriz polimérica correctamente elegida de un compuesto puede aprovechar las propiedades útiles de varios semiconductores orgánicos o inorgánicos {svg_11}.
Mecanismo De Acción
Target of Action
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN, also known as MEH-PPV, is a type of conjugated polymer . Its primary targets are the electronic and optical properties of materials in which it is incorporated. It is used in applications such as organic light-emitting devices (OLEDs), solar energy conversion, thin-film transistors, and chemical sensors .
Mode of Action
MEH-PPV interacts with its targets by influencing the electronic and optical properties of the material. It has a band gap of 2.3 eV , which allows it to absorb and emit light in the visible spectrum. The polymer’s highest occupied molecular orbital (HOMO) is -5.3 eV, and its lowest unoccupied molecular orbital (LUMO) is -3 eV . These properties make MEH-PPV an effective semiconductor.
Biochemical Pathways
When MEH-PPV absorbs light, it can transfer energy within its structure, leading to the emission of light . This process is crucial in applications like OLEDs and solar cells.
Pharmacokinetics
Its solubility, molecular weight, and stability are important factors that influence its behavior in different environments .
Result of Action
The result of MEH-PPV’s action is the alteration of the optical and electronic properties of the material it is incorporated into. For example, in OLEDs, MEH-PPV can contribute to the device’s color, luminance, and efficiency . In solar cells, it can influence the device’s short-circuit current density, open-circuit voltage, fill factor, and power conversion efficiency .
Action Environment
The action of MEH-PPV can be influenced by environmental factors such as temperature and the presence of other materials. For instance, the photoluminescence spectrum of MEH-PPV is temperature independent in the range from T = 5 K to 180 K . Additionally, the introduction of other materials, like titanium dioxide, into the polymer matrix can influence the properties of the composite .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) plays a significant role in biochemical reactions due to its electron-withdrawing groups and low electron energy levels . It interacts with various enzymes, proteins, and other biomolecules, primarily through electron transfer processes. The polymer’s acceptor properties facilitate its interaction with electron-donating biomolecules, leading to the formation of co-assembled ultrathin films for photoelectric applications . These interactions are crucial for its function in devices like OLEDs and organic solar cells.
Cellular Effects
This compound) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The polymer’s interaction with cellular components can lead to changes in cell function, such as altered gene expression and metabolic flux
Molecular Mechanism
The molecular mechanism of this compound) involves its interaction with biomolecules at the molecular level. The polymer’s electron-withdrawing groups enable it to participate in electron transfer reactions, leading to enzyme inhibition or activation . Additionally, this compound) can bind to specific biomolecules, altering their function and leading to changes in gene expression . These molecular interactions are critical for the polymer’s function in various applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound) can change over time. The polymer’s stability and degradation are essential factors that influence its long-term effects on cellular function . Studies have shown that this compound) maintains its stability over extended periods, making it suitable for long-term applications in devices like OLEDs and organic solar cells
Dosage Effects in Animal Models
The effects of this compound) vary with different dosages in animal models. At low doses, the polymer may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, this compound) can cause toxic or adverse effects, including cellular damage and disrupted metabolic pathways . Understanding the dosage effects is crucial for determining the polymer’s safety and efficacy in biomedical applications.
Metabolic Pathways
This compound) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The polymer’s electron-withdrawing groups enable it to participate in redox reactions, influencing the overall metabolic activity of cells
Transport and Distribution
The transport and distribution of this compound) within cells and tissues are critical for its function. The polymer interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are crucial for the polymer’s effectiveness in applications like drug delivery and tissue engineering .
Subcellular Localization
This compound) exhibits specific subcellular localization, which affects its activity and function. The polymer’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound) is essential for optimizing its function in various applications, including biomedical devices and metabolic engineering .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) involves the polymerization of monomers containing 5-(2/'ethylhexyloxy)-2-methoxy-cyanobenzene units.", "Starting Materials": [ "5-(2/'ethylhexyloxy)-2-methoxy-cyanobenzene", "Diethyl ether", "Anhydrous sodium sulfate", "N,N-dimethylformamide", "2,2'-azobis(isobutyronitrile)" ], "Reaction": [ "Drying of anhydrous sodium sulfate in an oven at 200°C", "Cooling of the dried anhydrous sodium sulfate to room temperature", "Addition of 5-(2/'ethylhexyloxy)-2-methoxy-cyanobenzene to the dried anhydrous sodium sulfate", "Addition of diethyl ether to the mixture and stirring for 30 minutes", "Filtration of the mixture to remove any undissolved anhydrous sodium sulfate", "Addition of N,N-dimethylformamide to the filtrate", "Addition of 2,2'-azobis(isobutyronitrile) to the solution", "Heating the solution to 70°C and stirring for 24 hours to initiate polymerization", "Cooling of the reaction mixture to room temperature", "Precipitation of the polymer by adding the reaction mixture to a large excess of methanol", "Filtration, washing, and drying of the polymer to obtain POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN)" ] } | |
Número CAS |
194292-84-7 |
Fórmula molecular |
(C36H46N2O4)n |
Peso molecular |
0 |
Sinónimos |
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN& |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




